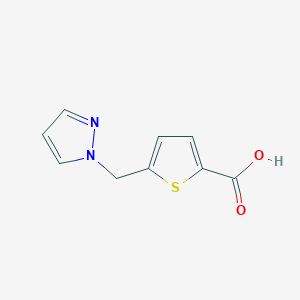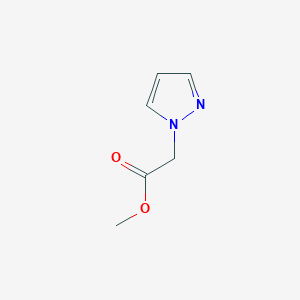
3-Nitro-4-(trifluoromethyl)phenol
Übersicht
Beschreibung
3-Nitro-4-(trifluoromethyl)phenol, also known as Lamprecide or TFM, is a yellow crystalline powder . It has a molecular weight of 207.1068 . It is used in the preparation of Bicyclic Heteroaryl substituted compounds as PAR4 inhibitors .
Synthesis Analysis
While specific synthesis methods for 3-Nitro-4-(trifluoromethyl)phenol were not found in the search results, it’s worth noting that it is a product of the metabolism of Flutamide, an antineoplastic drug .Molecular Structure Analysis
The molecular formula of 3-Nitro-4-(trifluoromethyl)phenol is C7H4F3NO3 . The structure can be represented as O2NC6H3(CF3)OH .Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethyl)phenol is a yellow crystalline powder . It has a boiling point of 135-138 °C/0.01 mmHg and a melting point of 76-79 °C .Wissenschaftliche Forschungsanwendungen
Environmental Impact Study
- 3-Trifluoromethyl-4-nitrophenol (TFM) is used in the Great Lakes for lampricide treatment. A study investigated its photohydrolytic degradation, revealing that it produces trifluoroacetic acid (TFA) under specific conditions. This research contributes to understanding the environmental impact of TFM in aquatic systems (Ellis & Mabury, 2000).
Synthesis Optimization
- The synthesis process of 3-trifluoromethyl phenol, a crucial intermediate for medicines and pesticides, was optimized, leading to improved yield and purity. This advancement is significant for the production of various pharmaceuticals and pesticides (Zhang Zhi-hai, 2010).
Chemical Synthesis
- In a study focusing on the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators, 4-nitro-3-(trifluoromethyl)phenol was used as a starting material. This highlights its importance in synthesizing complex organic compounds (Boros, Kaldor, & Turnbull, 2011).
Solvatochromism Study
- A study synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates and explored their solvatochromic properties. These compounds are used to investigate solvent mixtures and provide insights into solute-solvent interactions, useful in chemical analysis and material science (Nandi et al., 2012).
Photonic and Electronic Applications
- The synthesis and electronic absorption studies of novel (trifluoromethyl)phenoxy-substituted phthalocyanines, which are used in photonic and electronic applications due to their high solubility and versatile properties, were conducted using 4-[4-(trifluoromethyl)phenoxy]phenol (Burat, Öz, & Bayır, 2012).
Protection Group in Organic Synthesis
- A study focused on the deprotection of triflate esters of phenol derivatives, including compounds with a trifluoromethyl group. This research is crucial for understanding the selective protection and deprotection strategies in organic synthesis (Ohgiya & Nishiyama, 2004).
Safety And Hazards
3-Nitro-4-(trifluoromethyl)phenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIKTULPELJXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592387 | |
| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethyl)phenol | |
CAS RN |
25889-36-5 | |
| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)






